N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine

Catalog No.
S16160155
CAS No.
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine

Product Name

N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3

InChI Key

JVAKXHUHRJJPJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCN2CCCC2

N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine is a chemical compound characterized by its unique structure, which includes a methoxybenzyl group and a pyrrolidine moiety. The compound's molecular formula is C12H17NC_{12}H_{17}N and it has a molecular weight of approximately 189.27 g/mol. This compound is of interest due to its potential pharmacological properties and structural similarities to other bioactive molecules.

The chemical reactivity of N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine can be explored through various synthetic pathways, particularly nucleophilic substitutions and coupling reactions. For instance, the introduction of functional groups can be achieved via electrophilic aromatic substitution on the methoxybenzyl ring or through the modification of the pyrrolidine nitrogen.

One common reaction involves the formation of amides or other derivatives through acylation reactions, where the amine group reacts with carboxylic acids or their derivatives. Additionally, this compound can undergo reductive amination, leading to a variety of substituted derivatives that may exhibit altered biological activities.

Preliminary studies suggest that N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine may exhibit significant biological activity, particularly in relation to central nervous system effects. Compounds with similar structures have been known to interact with neurotransmitter systems, potentially influencing mood, cognition, and pain perception.

Research into related compounds indicates that they may act as agonists or antagonists at various receptor sites, including opioid receptors. This suggests that N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine could possess analgesic properties or other therapeutic effects.

The synthesis of N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The pyrrolidine can then be alkylated using 2-methoxybenzyl chloride or a similar electrophile.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound while minimizing by-products.

N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features suggest that it could be explored for:

  • Pain Management: Due to its possible interaction with opioid receptors.
  • Cognitive Enhancers: If it demonstrates activity in neurotransmitter modulation.
  • Antidepressants: Given its potential effects on mood-related pathways.

Interaction studies are crucial for understanding how N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine interacts with biological systems. These studies typically involve:

  • Binding Affinity Tests: To assess how well the compound binds to various receptors.
  • Functional Assays: To evaluate the physiological effects resulting from receptor activation or inhibition.
  • Metabolic Studies: To determine how the compound is processed within biological systems and identify any metabolites that may contribute to its activity.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural features with N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine, making them relevant for comparison:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-2-(pyrrolidin-1-yl)ethanamineContains a pyrrolidine ringMethyl substitution on nitrogen
EtazeneBenzimidazole core with similar amine structureOpioid analgesic properties
4-Methyl-N-(2-methoxybenzyl)-1-piperidinePiperidine instead of pyrrolidinePotentially different receptor interactions

These compounds highlight the diversity within this chemical class while emphasizing the unique structural attributes of N-(2-methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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